2H-pyrrol-5-amine
Description
2H-Pyrrol-5-amine (CAS 1120-81-6), also known as 2-pyrrolidone oxime, is a heterocyclic compound with the molecular formula C₄H₈N₂O. It features a pyrrole ring fused with an oxime group (-NOH), conferring unique electronic and steric properties .
Properties
Molecular Formula |
C4H6N2 |
|---|---|
Molecular Weight |
82.10 g/mol |
IUPAC Name |
2H-pyrrol-5-amine |
InChI |
InChI=1S/C4H6N2/c5-4-2-1-3-6-4/h1-2H,3H2,(H2,5,6) |
InChI Key |
BSNZWSKBNMIUPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2H-Pyrrol-5-amine can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which avoids the formation of by-products and operates in the absence of organic solvents .
Industrial Production Methods: Industrial production of 2H-pyrrol-5-amine often employs multicomponent reactions due to their efficiency and environmental benefits. These reactions typically involve the use of hexane-2,5-dione and aromatic amines in the presence of organocatalysts like squaric acid . The process is scalable and yields high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrol-5-amine undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: N-substituted pyrroles.
Scientific Research Applications
2H-Pyrrol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as competitive inhibitors of enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in cell proliferation and angiogenesis . The amino group at the fifth position allows for hydrogen bonding and electrostatic interactions with the active sites of these enzymes, leading to their inhibition and subsequent therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features, molecular formulas, and applications of 2H-pyrrol-5-amine and its analogs:
Unique Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| 2H-Pyrrol-5-amine | Simple synthesis; versatile oxime reactivity | Low thermal stability; limited bioactivity data |
| Imidazolidine-pyrrole | High catalytic efficiency; stable metal complexes | Sensitivity to moisture; complex synthesis |
| Bromo-pyrrolopyrimidine | Strong target affinity; halogen-mediated selectivity | Potential toxicity; costly halogenation steps |
| Thiazole-pyrrole | Broad-spectrum antimicrobial activity | Poor solubility in aqueous media |
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